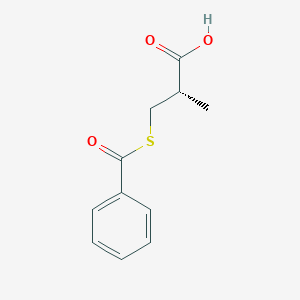

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-3-benzoylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAYPPFBOJCRPN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993509 | |

| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72679-02-8 | |

| Record name | (2S)-3-(Benzoylthio)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72679-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-(Benzoylthio)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(benzoylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid

This technical guide provides a comprehensive overview of the known physical properties of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, a chiral organic compound of interest to researchers and professionals in the field of drug development and organic synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a workflow diagram for its stereospecific resolution.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some variation exists in the reported values across different sources, which can be attributed to differences in measurement conditions and sample purity.

| Physical Property | Value | Source(s) |

| Melting Point | 61-63°C | |

| 69-71.5°C (Solvent: Benzene) | [1] | |

| 67-71°C | ||

| 68.5-69.5°C | [2] | |

| Boiling Point | 367.5 ± 34.0 °C (Predicted) | |

| Density | 1.249 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.20 ± 0.10 (Predicted) | |

| Optical Rotation | [α]²⁰/D = -41° to -45° (c=1 in Methanol) | |

| [α]²⁵/D = -42.4° (c=2 in Ethanol) | [2] | |

| Solubility | Chloroform, Ethanol, Methanol | |

| Appearance | White to Off-White Solid/Crystalline Powder |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of this compound are outlined below. These are generalized procedures standardly used in organic chemistry laboratories.

2.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of the crystalline compound is finely crushed.

-

The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[1][3] A narrow melting range typically indicates a high degree of purity.

-

2.2. Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules like this compound, confirming the presence of a specific enantiomer.

-

Apparatus: Polarimeter, volumetric flask, analytical balance, sodium D line light source (589 nm).

-

Procedure:

-

A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol or ethanol) using a volumetric flask. The concentration (c) is expressed in g/mL.

-

The polarimeter is calibrated with a blank solvent-filled cell to set the zero point.

-

The sample solution is transferred to the polarimeter cell of a known path length (l) in decimeters (dm).

-

The observed angle of rotation (α) is measured. A negative value indicates levorotatory rotation.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c). The temperature and wavelength of the light source are also recorded.[2][4][5][6]

-

2.3. pKa Determination

The pKa value provides insight into the acidity of the carboxylic acid group in the molecule.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized solution of a strong base (e.g., NaOH).

-

Procedure:

-

A known quantity of the acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

A pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized base is added in small, precise increments from a burette while the solution is continuously stirred.

-

The pH of the solution is recorded after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point is determined from the inflection point of the curve. The volume of base at the half-equivalence point corresponds to the pH at which the concentrations of the acid and its conjugate base are equal. This pH value is taken as the pKa of the acid.[7][8]

-

Workflow Diagram

The following diagram illustrates the workflow for the resolution of racemic 3-(benzoylthio)-2-methylpropanoic acid to obtain the desired (S)-(-) enantiomer, as described in the patent literature.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pennwest.edu [pennwest.edu]

- 4. smart.dhgate.com [smart.dhgate.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. web.williams.edu [web.williams.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid chemical structure

An In-depth Technical Guide to (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid

This technical guide provides a comprehensive overview of this compound, a chiral organic compound of significant interest in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and its primary application as a key intermediate.

Chemical Structure and Properties

This compound is a carboxylic acid containing a benzoylthio group and a chiral center at the second carbon of the propanoic acid chain. Its specific levorotatory stereoisomer is crucial for its application in the synthesis of certain pharmaceuticals.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 72679-02-8 |

| Molecular Formula | C₁₁H₁₂O₃S |

| Molecular Weight | 224.28 g/mol |

| SMILES | C(O)(=O)--INVALID-LINK--CSC(=O)C1=CC=CC=C1 |

| InChI Key | BCAYPPFBOJCRPN-MRVPVSSYSA-N |

Physicochemical Properties

| Property | Value |

| Melting Point | 61-63 °C |

| Boiling Point | 367.5 ± 34.0 °C (Predicted) |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform, ethanol, and methanol |

Synthesis

The synthesis of this compound is a two-step process that begins with the formation of a racemic mixture, followed by a chemical resolution to isolate the desired (S)-enantiomer. The following protocols are based on established methods.[1]

Synthesis of Racemic (±)-3-(Benzoylthio)-2-methylpropanoic Acid

A common method for the synthesis of the racemic mixture involves the reaction of thiobenzoic acid with methacrylic acid.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve thiobenzoic acid and methacrylic acid in acetone.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for approximately 5 hours.[1]

-

Work-up: After the reaction is complete, the acetone is removed under reduced pressure. The resulting residue is partitioned between hexane and water.

-

Isolation: The hexane layer, containing the product, is separated and cooled to 0-5 °C to induce crystallization.

-

Purification: The crystalline precipitate of (±)-3-(benzoylthio)-2-methylpropanoic acid is collected by filtration and dried.

Resolution of (±)-3-(Benzoylthio)-2-methylpropanoic Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, typically (+)-dehydroabietylamine.[1]

Experimental Protocol:

-

Salt Formation: The racemic (±)-3-(benzoylthio)-2-methylpropanoic acid is dissolved in a suitable solvent such as ethyl acetate. A solution of (+)-dehydroabietylamine in the same solvent is added.

-

Crystallization: The mixture is allowed to stand, promoting the crystallization of the less soluble diastereomeric salt, which is the salt of the desired (S)-enantiomer.

-

Isolation of Diastereomeric Salt: The crystalline salt is collected by filtration. It may be recrystallized to improve chiral purity.

-

Liberation of the (S)-Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent.

-

Extraction and Isolation: The liberated this compound is extracted with an organic solvent, and the solvent is evaporated to yield the pure product.

References

An In-depth Technical Guide to (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid (CAS: 72679-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, with CAS number 72679-02-8, is a chiral organic compound that serves as a pivotal intermediate in the synthesis of various pharmaceuticals. Its primary significance lies in its role as a key building block for the angiotensin-converting enzyme (ACE) inhibitor, Captopril, a widely used medication for the management of hypertension and congestive heart failure. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and resolution, and its ultimate application in the synthesis of Captopril. While direct bioactivity data for this intermediate is not extensively documented, its structural contribution to the therapeutic action of ACE inhibitors is paramount.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 72679-02-8 | General |

| Molecular Formula | C₁₁H₁₂O₃S | [1] |

| Molecular Weight | 224.28 g/mol | [1] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point (Predicted) | 367.5 ± 34.0 °C | [1] |

| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.20 ± 0.10 | |

| Solubility | Soluble in Chloroform, Ethanol, Methanol | |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Synthesis and Enantiomeric Resolution

The industrial production of this compound typically involves the synthesis of a racemic mixture followed by a chiral resolution to isolate the desired (S)-enantiomer.

Synthesis of Racemic (±)-3-(Benzoylthio)-2-methylpropanoic acid

A common method for synthesizing the racemic mixture is through the reaction of thiobenzoic acid with methacrylic acid.

-

Materials: Thiobenzoic acid, methacrylic acid, acetone, hexane.

-

Procedure:

-

In a suitable reaction vessel, dissolve thiobenzoic acid and methacrylic acid in acetone.

-

Reflux the reaction mixture for approximately 5 hours.

-

After the reaction is complete, partition the resulting product between hexane and acetone.

-

Remove the acetone by evaporation.

-

Cool the remaining hexane solution to 0-5°C to induce crystallization of the racemic (±)-3-(benzoylthio)-2-methylpropanoic acid.

-

Collect the crystalline product by filtration.

-

Caption: Synthesis of Racemic Mixture.

Optical Resolution of the Racemic Mixture

The separation of the (S)-enantiomer from the racemic mixture is a critical step and can be achieved through the formation of diastereomeric salts using a chiral resolving agent, such as (+)-dehydroabietylamine.

-

Materials: (±)-3-(Benzoylthio)-2-methylpropanoic acid, (+)-dehydroabietylamine acetate, ethyl acetate, water, triethylamine, 1N sodium hydroxide, 1N hydrochloric acid, methylene chloride, hexane.

-

Procedure:

-

Dissolve (±)-3-(benzoylthio)-2-methylpropanoic acid in ethyl acetate.

-

In a separate flask, prepare a solution of (+)-dehydroabietylamine acetate in ethyl acetate, water, and triethylamine, heating to 50-55°C.

-

Add the resolving agent solution to the racemic acid solution. This will lead to the selective crystallization of the (-)-3-benzoylthio-2-methyl-propanoic acid, (+)-dehydroabietylamine salt.

-

Isolate the diastereomeric salt by filtration.

-

To recover the free acid, partition the salt between methylene chloride and a 1N sodium hydroxide solution.

-

Separate the aqueous layer and acidify it to a pH of 3 with 1N hydrochloric acid.

-

Extract the liberated this compound with methylene chloride.

-

Wash the organic extract with water.

-

Add hexane to the methylene chloride extract and concentrate under reduced pressure to induce crystallization.

-

Collect the purified this compound by filtration and dry under vacuum.

-

Caption: Optical Resolution Workflow.

Application in the Synthesis of Captopril

This compound is a crucial precursor for the synthesis of Captopril. The benzoylthio group serves as a protected form of the free thiol, which is essential for the biological activity of Captopril.

Conversion to Captopril

The synthesis involves the coupling of this compound with L-proline, followed by the deprotection of the thiol group.

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is typically activated, for example, by converting it to an acid chloride.

-

Coupling with L-proline: The activated acid is then reacted with L-proline to form an amide bond.

-

Deprotection of the Thiol Group: The benzoyl protecting group is removed from the sulfur atom, usually by ammonolysis, to yield the free thiol of Captopril.

Caption: Captopril Synthesis Workflow.

Mechanism of Action: The Role of the Intermediate

While this compound itself is not the active pharmacological agent, its structure is integral to the function of Captopril. Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).

ACE is a zinc-dependent metalloproteinase that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. The key to Captopril's inhibitory activity is the free thiol group, which chelates the zinc ion in the active site of ACE, thus blocking its enzymatic activity.

The this compound provides the essential stereospecific carbon backbone and the protected thiol group, which is unmasked in the final step of the synthesis to yield the active drug.

Caption: ACE Inhibition by Captopril.

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. Its value lies not in its own biological activity but in its role as a stereospecific intermediate for the production of Captopril. The synthetic and resolution methodologies outlined in this guide are well-established and crucial for the efficient manufacturing of this life-saving drug. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this key intermediate is essential for the continued production and potential development of new ACE inhibitors.

References

An In-depth Technical Guide to (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

This technical guide provides a comprehensive overview of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals. Its molecular and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 224.28 g/mol | [1][2][3] |

| Molecular Formula | C11H12O3S | [2] |

| CAS Number | 72679-02-8 | [2] |

| Melting Point | 69-71.5 °C | [2] |

| Density | 1.249±0.06 g/cm3 (Predicted) | [4] |

| pKa | 4.20±0.10 (Predicted) | [4] |

| Solubility | Chloroform, Ethanol, Methanol | [4] |

| Appearance | Solid | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the resolution of its racemic mixture. The following is a detailed experimental protocol adapted from established methods for the synthesis and resolution of 3-benzoylthio-2-methylpropanoic acid.

Synthesis of (±)-3-Benzoylthio-2-methylpropanoic acid

The racemic mixture of 3-benzoylthio-2-methylpropanoic acid is conventionally synthesized by the reaction of thiobenzoic acid with methacrylic acid.

Materials:

-

Thiobenzoic acid

-

Methacrylic acid

-

Acetone

-

Hexane

Procedure:

-

A solution of thiobenzoic acid and methacrylic acid in acetone is prepared.

-

The reaction mixture is refluxed for a period of 5 hours.

-

Following reflux, the resulting product is partitioned between hexane and acetone.

-

The acetone is removed, and the hexane solution is cooled to 0°-5°C.

-

The product crystallizes out of the solution as a precipitate.

-

The crystalline precipitate of (±)-3-benzoylthio-2-methylpropanoic acid is collected by filtration.

Resolution of (±)-3-Benzoylthio-2-methylpropanoic acid

The resolution of the racemic mixture to obtain the desired (S)-enantiomer can be achieved using a resolving agent such as (+)-dehydroabietylamine.

Materials:

-

(±)-3-Benzoylthio-2-methylpropanoic acid

-

(+)-dehydroabietylamine

-

Resolution solvent (e.g., aliphatic carboxylic acid lower alkyl esters)

-

Hexane

Procedure:

-

The racemic (±)-3-benzoylthio-2-methylpropanoic acid is dissolved in the resolution solvent at room temperature (20°-30°C).

-

Approximately 0.45 to 0.60 moles of (+)-dehydroabietylamine per mole of the racemic acid are added to the solution.

-

The mixture is held at a controlled temperature to allow for the formation of the diastereomeric salt.

-

The precipitated salt of (-)-3-benzoylthio-2-methyl-propanoic acid and (+)-dehydroabietylamine is collected by filtration.

-

The salt is then hydrolyzed with an acid to yield the final product, this compound.

-

The product is purified by recrystallization from a suitable solvent such as a mixture of hexane and a small amount of a more polar solvent.

Biological Significance and Signaling Pathways

This compound is not known to have direct biological activity itself. Its primary significance lies in its role as a key intermediate in the synthesis of ACE inhibitors. ACE inhibitors are a class of drugs used to treat hypertension and heart failure. They exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5][6]

Key steps in the RAAS pathway include:

-

Renin Release: In response to low blood pressure or low sodium levels, the kidneys release the enzyme renin.[5]

-

Angiotensin I Formation: Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[5]

-

Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE) converts angiotensin I to the potent vasoconstrictor, angiotensin II.[5][6]

-

Effects of Angiotensin II: Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the adrenal glands to release aldosterone.[5]

-

Aldosterone Action: Aldosterone promotes the reabsorption of sodium and water in the kidneys, further increasing blood volume and blood pressure.[5]

ACE inhibitors, synthesized from intermediates like this compound, block the action of ACE. This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion, which collectively lower blood pressure.[5][7]

Visualizations

The following diagrams illustrate the synthesis workflow and the biological pathway relevant to the application of this compound.

Caption: Synthesis workflow for this compound.

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.

References

- 1. 3-(Benzoylthio)-2-methylpropanoic acid | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. (R)-3-(Benzoylthio)-2-methylpropionic acid | C11H12O3S | CID 12763918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 72679-02-8 [m.chemicalbook.com]

- 5. news-medical.net [news-medical.net]

- 6. ClinPGx [clinpgx.org]

- 7. teachmephysiology.com [teachmephysiology.com]

An In-depth Technical Guide on the Solubility of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Zofenopril.[1] Understanding the solubility of this compound is critical for its synthesis, purification, and formulation development.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. In the context of pharmaceutical development, solubility influences reaction kinetics, crystallization, bioavailability, and the choice of formulation excipients. Two primary types of solubility are often considered:

-

Thermodynamic Solubility: This refers to the equilibrium concentration of a solute in a solvent at a given temperature and pressure, representing the true saturation point of the solution. The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

-

Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a stock solution of a highly polar solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous or organic medium. Kinetic solubility is often used in high-throughput screening during early drug discovery.[1][2][3][4]

Solubility Data for this compound

| Organic Solvent | Qualitative Solubility | Source |

| Chloroform | Soluble | [5] |

| Ethanol | Soluble | [5] |

| Methanol | Soluble | [5] |

Additionally, patent literature describing the resolution of racemic 3-benzoylthio-2-methylpropanoic acid mentions the use of ethyl acetate and methyl acetate as solvents, suggesting at least moderate solubility in these ester solvents.

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following established methodologies are recommended.

This method determines the equilibrium solubility of a compound and is considered the benchmark for solubility measurement.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered, saturated solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

This high-throughput method is suitable for early-stage assessment of solubility.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations.

-

Incubation and Mixing: Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering compared to the solvent blank indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

-

UV-Vis Absorbance: After incubation, filter the solutions in the plate using a filter plate. Measure the UV absorbance of the filtrate at the compound's λmax. The concentration can be determined from a calibration curve, and a plateau in concentration with increasing added compound indicates the solubility limit.

-

Visualization of Solubility Assessment Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a pharmaceutical intermediate like this compound in a drug development setting.

Caption: Workflow for Solubility Assessment in Pharmaceutical Development.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative solubility in alcohols and chlorinated solvents is known. For drug development professionals, the application of standardized experimental protocols such as the shake-flask method for thermodynamic solubility and kinetic assays for high-throughput screening is essential for generating the robust data needed for process optimization and formulation. The provided methodologies and workflow offer a clear framework for the systematic evaluation of the solubility of this and other pharmaceutical intermediates.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound CAS#: 72679-02-8 [m.chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a pivotal chemical intermediate in the synthesis of Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor. Zofenopril is a prodrug that undergoes in vivo hydrolysis to its active metabolite, Zofenoprilat. Therefore, the mechanism of action of this compound is intrinsically linked to the pharmacological activities of Zofenoprilat. This technical guide elucidates the multifaceted mechanism of action of Zofenoprilat, focusing on its primary role as an ACE inhibitor within the Renin-Angiotensin-Aldosterone System (RAAS), and its secondary roles involving bradykinin potentiation and antioxidant effects. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme (ACE)

The principal mechanism of action of Zofenoprilat is the competitive inhibition of the angiotensin-converting enzyme (ACE), a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS).[1]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The pathway is initiated by the release of renin from the kidneys in response to hypotension or low sodium levels. Renin cleaves angiotensinogen, a circulating glycoprotein produced by the liver, to form the decapeptide angiotensin I. ACE then converts the inactive angiotensin I into the potent octapeptide vasoconstrictor, angiotensin II.

Angiotensin II exerts its physiological effects by binding to its receptors, primarily the AT1 receptor, leading to:

-

Vasoconstriction: Direct contraction of vascular smooth muscle, leading to an increase in blood pressure.

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release from sympathetic nerve terminals.

-

Cell Growth and Proliferation: Stimulation of cellular hypertrophy and proliferation in the heart and blood vessels.

Zofenoprilat's Inhibition of ACE

Zofenoprilat, the active metabolite of Zofenopril, is a potent inhibitor of ACE.[2] By binding to the active site of ACE, Zofenoprilat prevents the conversion of angiotensin I to angiotensin II.[3] This inhibition leads to a cascade of downstream effects that collectively contribute to its therapeutic efficacy:

-

Reduced Angiotensin II Levels: Decreased plasma and tissue concentrations of angiotensin II lead to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity.[3]

-

Vasodilation: The reduction in angiotensin II-mediated vasoconstriction results in the relaxation of both arteries and veins, leading to a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.

-

Reduced Aldosterone Secretion: Lower levels of aldosterone lead to decreased sodium and water retention by the kidneys, contributing to a reduction in blood volume and blood pressure.

-

Inhibition of Cardiac and Vascular Remodeling: By blocking the growth-promoting effects of angiotensin II, ACE inhibitors like Zofenoprilat can help to prevent or reverse cardiac and vascular hypertrophy and fibrosis.

dot

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Zofenoprilat.

Secondary Mechanisms of Action

Beyond its primary role as an ACE inhibitor, Zofenoprilat exhibits other pharmacological effects that contribute to its therapeutic profile.

Potentiation of Bradykinin

ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator peptide. By inhibiting ACE, Zofenoprilat prevents the breakdown of bradykinin, leading to its accumulation.[3] Increased bradykinin levels contribute to vasodilation through the stimulation of nitric oxide (NO) and prostacyclin release from endothelial cells. This action complements the reduction in angiotensin II, further contributing to the blood pressure-lowering effects of Zofenoprilat. However, the accumulation of bradykinin is also associated with some of the side effects of ACE inhibitors, such as a dry cough.

dot

Caption: Mechanism of bradykinin potentiation by Zofenoprilat.

Antioxidant Properties

Zofenoprilat possesses antioxidant properties, which are attributed to its sulfhydryl (-SH) group.[4] This characteristic distinguishes it from many other non-sulfhydryl-containing ACE inhibitors. The antioxidant effects of Zofenoprilat are mediated through several mechanisms:

-

Scavenging of Reactive Oxygen Species (ROS): The sulfhydryl group can directly scavenge free radicals, thereby reducing oxidative stress in tissues.

-

Increased Nitric Oxide (NO) Bioavailability: By reducing ROS, Zofenoprilat helps to preserve the bioavailability of nitric oxide, a key signaling molecule with vasodilatory and anti-inflammatory properties. Oxidative stress can lead to the inactivation of NO.

-

Upregulation of Antioxidant Enzymes: Studies have shown that Zofenopril can upregulate the expression of antioxidant enzymes, further enhancing the cellular defense against oxidative damage.

These antioxidant effects may contribute to the cardioprotective and vasculoprotective benefits observed with Zofenopril, independent of its blood pressure-lowering effects.[4][5]

dot

Caption: Antioxidant mechanisms of Zofenoprilat.

Quantitative Data

The following tables summarize the key quantitative data related to the mechanism of action of Zofenoprilat.

| Parameter | Value | Enzyme Source | Reference |

| IC | 1-8 nM | Rabbit Lung ACE | [6] |

| Parameter | Observation | Experimental Model | Reference |

| Nitric Oxide (NO) Production | Significant increase in plasma and myocardial NO | Mice treated with Zofenopril | [3] |

| Reactive Oxygen Species (ROS) | Dose-dependent reduction of intracellular ROS and superoxide formation | Human Umbilical Vein Endothelial Cells (HUVECs) | [7] |

| Parameter | Observation | Experimental Model | Reference |

| Bradykinin Potentiation | Enhanced constrictor response to bradykinin | Isolated rabbit jugular vein | [5] |

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

Zofenoprilat (or other test inhibitor)

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Spectrophotometer capable of reading at 228 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a solution of HHL in borate buffer.

-

Prepare a series of dilutions of Zofenoprilat in borate buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add a defined volume of the ACE solution.

-

Add an equal volume of the Zofenoprilat solution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding a defined volume of the HHL solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding a volume of HCl.

-

-

Extraction and Measurement:

-

Add ethyl acetate to each tube to extract the hippuric acid produced by the enzymatic reaction.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully transfer a portion of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the dried hippuric acid in a suitable solvent (e.g., water or buffer).

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of Zofenoprilat using the formula: % Inhibition = [(Absorbance

control- Absorbancesample) / Absorbancecontrol] x 100 -

The IC

50value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Zofenoprilat (or other test antioxidant)

-

Ascorbic acid or Trolox (as a positive control)

-

Spectrophotometer capable of reading at 517 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Prepare a stock solution of Zofenoprilat in a suitable solvent.

-

Prepare a series of dilutions of Zofenoprilat.

-

-

Assay Reaction:

-

In a test tube or a 96-well plate, add a defined volume of the DPPH solution.

-

Add a smaller volume of the Zofenoprilat solution at various concentrations.

-

For the control, add the solvent used for the Zofenoprilat solution instead of the sample.

-

Mix the solutions and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of Zofenoprilat using the formula: % Scavenging = [(Absorbance

control- Absorbancesample) / Absorbancecontrol] x 100 -

The EC

50value (the effective concentration that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the antioxidant.

-

Bradykinin Potentiation Assay using Isolated Tissue

This protocol describes a method to assess the potentiation of bradykinin-induced responses by an ACE inhibitor in an isolated tissue preparation.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rabbit jugular vein)

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O

2, 5% CO2) -

Isotonic transducer and data acquisition system

-

Bradykinin

-

Zofenoprilat (or other test ACE inhibitor)

Procedure:

-

Tissue Preparation:

-

Isolate the desired tissue and mount it in the organ bath under a resting tension.

-

Allow the tissue to equilibrate for a period of time (e.g., 60 minutes), with periodic washing with fresh physiological salt solution.

-

-

Cumulative Concentration-Response Curve for Bradykinin:

-

Obtain a cumulative concentration-response curve for bradykinin by adding increasing concentrations of bradykinin to the organ bath and recording the contractile or relaxation response.

-

-

Incubation with ACE Inhibitor:

-

Wash the tissue thoroughly to remove the bradykinin.

-

Incubate the tissue with a fixed concentration of Zofenoprilat for a specified period (e.g., 30 minutes).

-

-

Second Cumulative Concentration-Response Curve for Bradykinin:

-

In the continued presence of Zofenoprilat, obtain a second cumulative concentration-response curve for bradykinin.

-

-

Data Analysis:

-

Compare the two concentration-response curves for bradykinin (with and without Zofenoprilat).

-

A leftward shift in the concentration-response curve in the presence of Zofenoprilat indicates potentiation of the bradykinin response.

-

The degree of potentiation can be quantified by calculating the dose ratio (the ratio of the EC

50of bradykinin in the presence of the inhibitor to the EC50of bradykinin alone).

-

Conclusion

This compound, through its active metabolite Zofenoprilat, exerts its primary therapeutic effects via potent inhibition of the angiotensin-converting enzyme. This leads to a reduction in angiotensin II levels and a consequent decrease in blood pressure. Furthermore, Zofenoprilat's ability to potentiate the vasodilatory effects of bradykinin and its intrinsic antioxidant properties, conferred by its sulfhydryl group, contribute to a comprehensive cardiovascular protective profile. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and understand the nuanced mechanism of action of this important therapeutic agent.

References

- 1. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiation of Bradykinin Actions by ACE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zofenopril Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ACE inhibitor potentiation of bradykinin-induced venoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Potentiation of the biological efficacy of bradykinin by ACE inhibitors: a shift in the affinity of the B2 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a chiral organic compound that holds significant importance in the pharmaceutical industry, primarily as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, captopril. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis, and its pivotal role in the development of antihypertensive drugs.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃S |

| Molecular Weight | 224.28 g/mol |

| CAS Number | 72679-02-8 |

| Melting Point | 69-71.5 °C |

| Appearance | White to off-white crystalline powder |

Synthesis and Resolution

The synthesis of 3-(benzoylthio)-2-methylpropanoic acid is typically achieved through the reaction of thiobenzoic acid with methacrylic acid. This process initially yields a racemic mixture of (±)-3-(benzoylthio)-2-methylpropanoic acid.

A crucial step in the synthesis of the enantiomerically pure (S)-(-)-isomer, which is essential for its use as a pharmaceutical intermediate, is the resolution of this racemic mixture. A patented method describes the use of a chiral resolving agent, (+)-dehydroabietylamine, to selectively crystallize the desired diastereomeric salt.

Experimental Protocol: Resolution of (±)-3-(Benzoylthio)-2-methylpropanoic Acid[1]

-

Salt Formation: The racemic (±)-3-(benzoylthio)-2-methylpropanoic acid is dissolved in a suitable solvent, such as ethyl acetate. To this solution, a solution of (+)-dehydroabietylamine in the same solvent is added.

-

Crystallization: The mixture is seeded and cooled to induce the crystallization of the dextrorotatory (-)-3-benzoylthio-2-methyl propanoic acid, (+)-dehydroabietylamine salt.

-

Isolation: The crystalline salt is isolated by filtration. For higher purity, recrystallization may be performed.

-

Hydrolysis: The isolated salt is then treated with a base to separate the (+)-dehydroabietylamine resolving agent.

-

Acidification: Finally, the resulting (-)-3-benzoylthio-2-methylpropanoate is hydrolyzed with an acid to yield the pure this compound.

The overall synthesis and resolution pathway is depicted in the following diagram:

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a crucial building block in the synthesis of captopril. Captopril was the first orally active ACE inhibitor and represented a breakthrough in the treatment of hypertension and congestive heart failure.

The this compound molecule provides the necessary stereochemistry and the thiol-containing side chain that is fundamental to the ACE inhibitory activity of captopril. The benzoyl group serves as a protecting group for the thiol functionality during the subsequent synthetic steps and is removed in the final stages of captopril synthesis.

The conversion of this compound to captopril involves its coupling with L-proline, followed by the deprotection of the thiol group.

Biological Activity

While this compound is a precursor to the potent ACE inhibitor captopril, there is a notable absence of publicly available data on the direct biological activity of the compound itself. The scientific literature primarily focuses on the pharmacological properties of the final active pharmaceutical ingredient, captopril.

Captopril functions by inhibiting the angiotensin-converting enzyme, which plays a key role in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, captopril leads to vasodilation and a reduction in blood pressure.

There is no substantial evidence in the reviewed literature to suggest that this compound itself possesses significant ACE inhibitory activity or acts as a matrix metalloproteinase inhibitor. Its role appears to be exclusively that of a chemical intermediate.

Conclusion

This compound is a compound of considerable interest in medicinal chemistry and pharmaceutical manufacturing. Its importance is intrinsically linked to its role as a key stereospecific intermediate in the synthesis of captopril, a foundational drug in the management of cardiovascular diseases. While detailed information on its own biological activity is scarce, its synthesis and resolution are well-documented processes that are critical for the production of this life-saving medication. Further research could potentially explore any latent biological activities of this intermediate, but its current value remains firmly established in its contribution to the synthesis of more complex and potent therapeutic agents.

An In-Depth Technical Guide to the Core Intermediates in Captopril Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key intermediates in the synthesis of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. The document details the primary synthetic routes, experimental protocols for the preparation of crucial intermediates, and quantitative data to support these processes.

Core Intermediates and Synthetic Strategy

The synthesis of Captopril, chemically known as (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, primarily involves the coupling of two key chiral intermediates: L-proline and (S)-3-acetylthio-2-methylpropanoic acid . The stereochemistry of these intermediates is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1]

The general synthetic strategy involves the formation of an amide bond between the carboxylic acid group of L-proline and the activated carboxyl group of (S)-3-acetylthio-2-methylpropanoic acid. The acetyl group serves as a protecting group for the thiol functionality, which is deprotected in the final step to yield Captopril.

Synthesis of Key Intermediates

L-Proline

L-proline is a naturally occurring amino acid and is typically produced on an industrial scale through fermentation processes, which offer high yields and stereospecificity.

Experimental Protocol: L-Proline Production by Fermentation

A common method for the industrial production of L-proline involves the fermentation of specific strains of microorganisms, such as Corynebacterium glutamicum or Brevibacterium lactofermentum, which have been mutated to overproduce L-proline.[2][3]

-

Microorganism: A high-yield mutant strain of Brevibacterium lactofermentum.

-

Culture Medium: The medium is prepared with the following composition per deciliter (dl):

-

Glucose: 10 g

-

KH₂PO₄: 0.1 g

-

MgSO₄·7H₂O: 0.08 g

-

Thiamine·HCl: 100 µg

-

Soybean protein hydrolyzate: 0.1 ml

-

(NH₄)₂SO₄: 6.0 g

-

FeSO₄·7H₂O: 1 mg

-

MnSO₄·4H₂O: 1 mg

-

Biotin: 450 µg

-

CaCO₃: 5.0 g

-

-

Fermentation Conditions:

-

The culture medium is sterilized by heating and the pH is adjusted to 7.0.

-

The medium is inoculated with the selected microorganism.

-

The fermentation is carried out in a shake flask at 30°C for 72 hours.

-

-

Isolation and Purification:

-

After fermentation, the microbial cells are removed by centrifugation or filtration.

-

The L-proline in the supernatant is then purified using ion-exchange chromatography.

-

The purified L-proline is crystallized from a suitable solvent.

-

Quantitative Data for L-Proline Fermentation

| Parameter | Value | Reference |

| Yield | 22.5 g/L | [2] |

| Purity | >99% | Not specified |

| Optical Purity | >99.5% | Not specified |

(S)-3-Acetylthio-2-methylpropanoic Acid

This key intermediate can be synthesized in its racemic form followed by optical resolution, or through asymmetric synthesis. A common and cost-effective approach is the synthesis of the racemate followed by resolution.

2.2.1. Synthesis of Racemic 3-Acetylthio-2-methylpropanoic Acid

Experimental Protocol:

This synthesis involves the Michael addition of thioacetic acid to methacrylic acid.

-

Reactants:

-

Thioacetic acid

-

Methacrylic acid

-

-

Procedure:

-

A mixture of thioacetic acid and methacrylic acid is heated on a steam bath for one hour.

-

The reaction mixture is then stored at room temperature for 18 hours to ensure the completion of the reaction.

-

The resulting 3-acetylthio-2-methylpropanoic acid is purified by vacuum distillation.

-

Quantitative Data for Racemic Synthesis

| Parameter | Value | Reference |

| Yield | High | Not specified |

| Purity | >98.5% (by GC) | [4] |

| Boiling Point | 128.5-131 °C (2.6 mmHg) | Not specified |

2.2.2. Optical Resolution of DL-3-Acetylthio-2-methylpropanoic Acid

Experimental Protocol:

The racemic mixture is resolved using a chiral resolving agent, such as L-(+)-2-aminobutanol, to selectively crystallize the desired diastereomeric salt.

-

Reactants and Reagents:

-

DL-(±)-3-acetylthio-2-methylpropionic acid

-

L-(+)-2-aminobutanol

-

Ethyl acetate (solvent)

-

-

Procedure:

-

DL-(±)-3-acetylthio-2-methylpropionic acid is dissolved in ethyl acetate.

-

An equimolar amount of L-(+)-2-aminobutanol is added to the solution at ambient temperature.

-

The solution is heated to 60°C and then seeded with pure crystals of the D-(-)-3-acetylthio-2-methylpropionic acid L-(+)-2-aminobutanol salt.

-

The mixture is slowly cooled to allow for selective crystallization of the desired diastereomeric salt.

-

The crystallized salt is isolated by filtration.

-

The D-(-)-3-acetylthio-2-methylpropionic acid is liberated from the salt by treatment with a stronger acid.

-

Physicochemical Properties of Key Intermediates

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| L-Proline | C₅H₉NO₂ | 115.13 | White crystalline powder |

| (S)-3-Acetylthio-2-methylpropanoic acid | C₆H₁₀O₃S | 162.21 | Colorless to light yellow oil |

| 1-[(2S)-3-(Acetylthio)-2-methylpropanoyl]-L-proline | C₁₁H₁₇NO₄S | 259.32 | White to off-white crystalline powder |

Captopril Synthesis from Key Intermediates

The final stages of Captopril synthesis involve the coupling of the two key intermediates followed by the deprotection of the thiol group.

Amide Coupling Reaction

Experimental Protocol:

This step involves the acylation of L-proline with an activated form of (S)-3-acetylthio-2-methylpropanoic acid, typically the acid chloride.

-

Reactants and Reagents:

-

(S)-3-acetylthio-2-methylpropanoyl chloride

-

L-proline

-

Sodium hydroxide solution

-

Ethyl acetate (for extraction)

-

Concentrated hydrochloric acid

-

-

Procedure:

-

L-proline is dissolved in an aqueous sodium hydroxide solution and cooled to 0-5°C.

-

(S)-3-acetylthio-2-methylpropanoyl chloride is added dropwise to the L-proline solution while maintaining the temperature and a pH of 8-9 with the addition of sodium hydroxide solution.

-

After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature.

-

The pH of the reaction mixture is adjusted to 1-2 with concentrated hydrochloric acid.

-

The product, 1-[(2S)-3-(acetylthio)-2-methylpropanoyl]-L-proline, is extracted with ethyl acetate.

-

The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.

-

Quantitative Data for Coupling and Deprotection

| Step | Product | Yield | Purity | Reference |

| Coupling | 1-[(2S)-3-(Acetylthio)-2-methylpropanoyl]-L-proline | ~95% | >97% | [5] |

| Deprotection | Captopril | ~93% | >99% | Not specified |

Deprotection (Ammonolysis)

Experimental Protocol:

The final step is the removal of the acetyl protecting group from the thiol.

-

Reactants and Reagents:

-

1-[(2S)-3-(acetylthio)-2-methylpropanoyl]-L-proline

-

Aqueous ammonia or sodium hydroxide solution

-

-

Procedure:

-

The protected intermediate is dissolved in an aqueous basic solution (e.g., sodium hydroxide).

-

The mixture is stirred at a controlled temperature (e.g., 35-40°C) for a specified time.

-

After the reaction is complete, the solution is cooled and acidified with an acid like hydrochloric acid to precipitate Captopril.

-

The precipitated Captopril is collected by filtration, washed, and dried.

-

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.

References

- 1. nbinno.com [nbinno.com]

- 2. DE2903315A1 - PROCESS FOR FERMENTATIONAL PRODUCTION OF L-PROLIN - Google Patents [patents.google.com]

- 3. US4224409A - Method for producing L-proline by fermentation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]

Discovery of benzoylthio compounds in drug development

An In-depth Technical Guide on the Discovery of Benzoylthio Compounds in Drug Development

Introduction

Benzoylthio compounds, and their derivatives such as benzoylthioureas, represent a versatile class of molecules that have garnered significant attention in medicinal chemistry and drug discovery. Characterized by a core structure containing a benzoyl group attached to a sulfur-containing moiety, these compounds exhibit a broad spectrum of biological activities. Their structural framework allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles. Researchers have successfully developed benzoylthio-based compounds with potent antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties, making them promising scaffolds for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, therapeutic applications, mechanisms of action, and experimental evaluation of benzoylthio compounds.

Synthesis of Benzoylthio Derivatives

The synthesis of benzoylthio derivatives, particularly benzoylthioureas, is often achieved through a straightforward condensation reaction. A common and efficient method involves the reaction of a suitably substituted benzoyl isothiocyanate with a primary or secondary amine in an appropriate solvent like acetone or tetrahydrofuran (THF).[2][3][4] The isothiocyanate itself is typically generated in situ from the corresponding benzoyl chloride and a thiocyanate salt.

Therapeutic Applications and Mechanisms of Action

Benzoylthio compounds have been investigated for a wide array of therapeutic uses, owing to their ability to interact with various biological targets.

Antimicrobial Activity

Derivatives of benzoylthiourea have demonstrated significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[5][6] This has made them attractive candidates for developing new antimicrobials, especially in the face of rising antibiotic resistance.[5]

Mechanism of Action: One of the proposed mechanisms for their antibacterial effect is the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that these compounds can bind to and inhibit DNA gyrase B in Escherichia coli.[5] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.

Quantitative Data: The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Fluorinated Benzoylthioureas | E. coli | 31.25 - 62.5 | [5] |

| Fluorinated Benzoylthioureas | P. aeruginosa | 31.25 | [5] |

| Fluorinated Benzoylthioureas | C. albicans | 125 | [5] |

| N-(butylcarbamothioyl)-benzamide | S. agalactiae | 62.5 | [7] |

| Benzylthio Fluconazole Analogs | Candida isolates | 0.063 - 1 | [8] |

Anticancer Activity

Benzoylthio derivatives have emerged as a promising scaffold in oncology research, with demonstrated cytotoxic effects against various human cancer cell lines.[9] Their mechanisms are often multifaceted, involving the modulation of key signaling pathways that control cell growth and survival.[10][11]

Mechanism of Action: A notable mechanism is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[10] NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation and survival. Certain benzoylthio compounds can prevent the activation of NF-κB, leading to the suppression of these pro-survival genes and inducing apoptosis in cancer cells.[10] Another studied mechanism is the enhancement of HER-2 expression in breast cancer cells, which can increase their sensitivity to targeted therapies.[10]

Quantitative Data: The anticancer potential is evaluated using metrics like the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast Cancer) | IC50 | 1470 | [10] |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | IC50 | 640 | [10] |

| 2-benzylthio-4-chlorobenzenesulfonamide | NCI-H522 (Lung Cancer) | GI50 | 0.1 | [12] |

| 2-benzylthio-4-chlorobenzenesulfonamide | SK-MEL-2 (Melanoma) | GI50 | 0.1 | [12] |

| Dichlorophenyl chlorobenzothiazole | HOP-92 (Lung Cancer) | GI50 | 0.0718 | [9] |

| 3,5-bis-trifluoromethylphenylurea | ACHN (Renal Cancer) | GI50 | 0.542 | [9] |

Enzyme Inhibition

The structural features of benzoylthio compounds make them effective inhibitors of various enzymes implicated in disease.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Certain benzoylthio derivatives have been synthesized as ACE inhibitors for the management of hypertension. Compounds like 1-[[2-(benzoylthio)cyclopentyl]carbonyl]-L-proline were found to be as potent as captopril in reducing blood pressure in preclinical models.[13]

-

Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. A series of methyl 3-(substituted benzoyl)-2-phenylindolizine-1-carboxylates showed promising COX-2 inhibitory activity.[14]

Quantitative Data:

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Methyl 3-(benzoyl)-7-(cyano)-2-phenylindolizine-1-carboxylate (4e) | COX-2 | 6.71 | [14] |

Pharmacokinetics

The study of how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug is crucial for its development. While comprehensive pharmacokinetic data for many novel benzoylthio compounds are limited, studies on related structures provide valuable insights. For example, benfotiamine, a synthetic S-benzoylthiamine O-monophosphate derivative, demonstrates high bioavailability compared to thiamine.[15] After oral administration, it is dephosphorylated and absorbed, entering the bloodstream as S-benzoylthiamine, which is then converted to thiamine in erythrocytes and the liver.[15][16] However, this particular derivative does not significantly increase thiamine levels in the brain, suggesting its primary effects are in peripheral tissues.[15][16] The pharmacokinetic behavior of any new benzoylthio compound must be determined empirically, as small structural changes can significantly alter its ADME profile.[17][18]

Key Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).

-

Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

MTT Assay for Cell Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability, based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: The culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The MTT solution is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals, producing a purple solution.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated by plotting cell viability against compound concentration.

Conclusion

Benzoylthio compounds constitute a privileged scaffold in drug discovery, offering a foundation for developing therapeutics against a wide range of diseases. Their synthetic accessibility and the tunability of their structure allow for the optimization of activity against various targets, including bacteria, cancer cells, and key physiological enzymes. The research highlighted in this guide demonstrates significant potential in antimicrobial and anticancer applications. Future work should focus on elucidating detailed mechanisms of action, optimizing ADME properties for improved in vivo efficacy and safety, and advancing the most promising candidates into further preclinical and clinical development.

References

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of benzylthio analogs of fluconazole as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on anti-proliferative effect of benzoxathiole derivatives through inactivation of NF-κB in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Angiotensin converting enzyme inhibitors as antihypertensive agents: 1-[(2-mercaptocycloalkyl)carbonyl]-L-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics and mechanism of action of detoxifying low-molecular-weight thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of Marine-Derived Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of ACE Inhibitor Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of key enantioselective strategies for the synthesis of crucial chiral precursors for Angiotensin-Converting Enzyme (ACE) inhibitors. The development of stereochemically pure building blocks is paramount in the synthesis of modern pharmaceuticals, where a specific enantiomer often accounts for the desired therapeutic activity. This document details several powerful methodologies, including enzymatic reductions, diastereoselective alkylations of chiral glycine equivalents, and asymmetric hydrogenations, offering insights into their practical application in pharmaceutical development.

Enzymatic Asymmetric Reduction of Prochiral Ketones

Enzymatic catalysis offers a highly efficient and environmentally benign approach to chiral molecules. The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a particularly valuable transformation in the synthesis of ACE inhibitor precursors. A key example is the synthesis of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), a crucial intermediate for several ACE inhibitors. This is typically achieved through the stereoselective reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE).

Experimental Protocol: Biocatalytic Reduction of OPBE

This protocol details the asymmetric reduction of OPBE to (R)-HPBE using a recombinant E. coli expressing a carbonyl reductase.

Materials:

-

Ethyl 2-oxo-4-phenylbutyrate (OPBE)

-

Recombinant E. coli cells expressing a carbonyl reductase

-

Glucose (for cofactor regeneration)

-

NADP+

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A reaction mixture is prepared containing 10 mM OPBE, 0.1 g/mL wet cells, 50 g/L glucose, and 0.1 mM NADP+ in 10 mL of 100 mM phosphate buffer (pH 7.0).

-

The reaction is incubated at 30°C with agitation for 24 hours.

-

Upon completion, the reaction mixture is extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The product, (R)-HPBE, is purified by silica gel chromatography.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation: Enzymatic Reduction of OPBE

| Entry | Carbonyl Reductase Source | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Candida parapsilosis ATCC 7330 (CpCR) | 30 | 98.3 | >99.9 (R) | [1] |

| 2 | Engineered E. coli with CpCR-GDH fusion | 920 (fed-batch) | >99 | 99.9 (R) | [1] |

| 3 | Candida macedoniensis | 50 | >99 | >99 (R) | |

| 4 | Saccharomyces cerevisiae | 20 | 95 | 98 (R) |

Experimental Workflow: Enzymatic Reduction

Caption: Workflow for the enzymatic reduction of OPBE.

Diastereoselective Alkylation of Chiral Glycine Equivalents

The asymmetric synthesis of non-proteinogenic α-amino acids, which are core components of many ACE inhibitors, can be effectively achieved through the diastereoselective alkylation of chiral glycine enolates. This method utilizes a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. A prominent example is the use of a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand.

Experimental Protocol: Diastereoselective Alkylation of a Ni(II)-Glycine Complex

This protocol describes the alkylation of a chiral Ni(II) complex of a glycine Schiff base with an alkyl halide.

Materials:

-

(S)-N-(2-Benzoyl-4-chlorophenyl)-N-(benzyl)-prolinamide

-

Glycine

-

Nickel(II) nitrate hexahydrate

-

Potassium hydroxide

-

Alkyl halide (e.g., n-octyl bromide)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Ni(II) complex: The chiral ligand, (S)-N-(2-Benzoyl-4-chlorophenyl)-N-(benzyl)-prolinamide, glycine, and nickel(II) nitrate are reacted in methanol in the presence of potassium hydroxide to form the chiral Ni(II)-glycine complex.

-